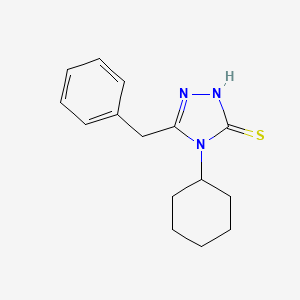
Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate, also known as Methyl PEC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the thiazolidine class of organic compounds and is commonly used as a precursor in the synthesis of other compounds.
作用机制
The exact mechanism of action of Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate PEC is not fully understood, but it is believed to work by inhibiting the growth of cancer cells. This compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It also inhibits the proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate PEC has been shown to have several biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death. It also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins.
实验室实验的优点和局限性
One of the major advantages of using Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate PEC in lab experiments is its high potency and selectivity towards cancer cells. This compound has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate PEC in lab experiments is its high cost and limited availability.
未来方向
There are several potential future directions for the research on Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate PEC. One of the most promising areas of research is the development of new anticancer drugs based on this compound. Researchers are also exploring the use of Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate PEC in combination with other drugs to enhance its anticancer activity. Additionally, there is a growing interest in studying the potential applications of Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate PEC in other fields, such as agriculture and environmental science.
Conclusion:
Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high potency and selectivity towards cancer cells make it a promising candidate for the development of new anticancer drugs. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields.
合成方法
The synthesis of Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate PEC involves the reaction of 2-phenylethylamine with ethyl chloroformate, followed by the addition of thioacetic acid. The resulting compound is then methylated using dimethyl sulfate to yield Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate PEC. This synthesis method has been widely used in the preparation of Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate PEC for scientific research.
科学研究应用
Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate PEC has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the development of new drugs. Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate PEC has been shown to exhibit potent antitumor activity and has been studied as a potential anticancer agent.
属性
IUPAC Name |
methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-16-13(15)11-9-17-12(14-11)8-7-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWHUAPGRXLELK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

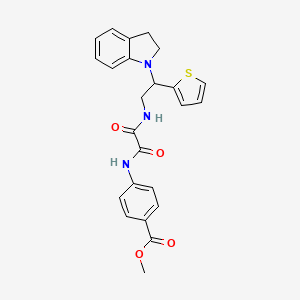
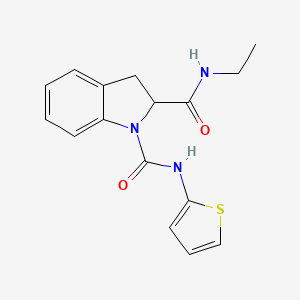

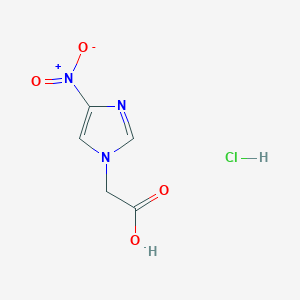
![3-benzyl-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841192.png)
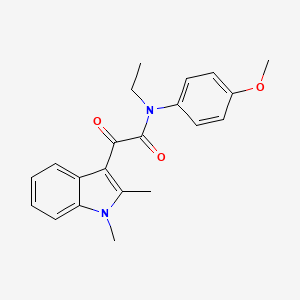
![Ethyl 5-(4-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2841195.png)

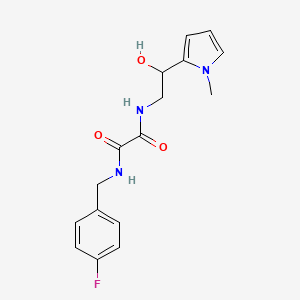

![9-cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841201.png)
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonic acid](/img/structure/B2841202.png)
